3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid
Description
Properties
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZUJURBEZPZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442829 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231958-04-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of the Amino Group
The amino group is protected by reacting the free amine with di-tert-butyl dicarbonate under mild conditions:
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium carbonate, potassium carbonate, or sterically hindered organic amines such as diisopropylethylamine).
- Solvent: Commonly tetrahydrofuran (THF), THF/water mixtures, or dichloromethane (DCM).
- Temperature: Typically between 10 °C to 30 °C.
- Reaction time: 1 to 6 hours or until completion.
- Mechanism: The base deprotonates the amino group, facilitating nucleophilic attack on Boc2O, yielding the Boc-protected amine.
Isolation and Purification
- The reaction mixture is subjected to conventional workup procedures such as filtration, extraction, and washing with aqueous acid/base solutions.
- Purification is achieved by recrystallization or chromatography to afford pure this compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino group protection | Boc2O, Na2CO3 or K2CO3 or DIPEA, THF or DCM | 10–30 | 1–6 | 80–95 | Mild conditions, high selectivity |
| Workup and purification | Filtration, aqueous washes, recrystallization | Room temp | — | — | Purity >95% after purification |
DIPEA: N,N-Diisopropylethylamine
Alternative Synthetic Routes and Related Compounds
While direct Boc protection of 3-amino-4-methylbenzoic acid is the primary route, some patents describe multi-step syntheses involving halogenated intermediates and organolithium reagents to introduce the Boc-protected amino group onto substituted benzoic acid frameworks.
For example, a process involving:
- Preparation of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
- Treatment with an alkyl lithium reagent at low temperatures (-100 °C to -60 °C).
- Subsequent carbonation with carbon dioxide to yield Boc-protected benzoic acid derivatives.
Although this route is more complex and tailored for related compounds (such as 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid), it demonstrates the versatility of organometallic chemistry in preparing Boc-protected benzoic acid derivatives.
Analytical and Research Findings
- The Boc protection reaction is generally quantitative with minimal side products.
- Reaction monitoring can be performed by thin-layer chromatography (TLC) or HPLC.
- Purity and identity confirmation are achieved by NMR spectroscopy, mass spectrometry, and melting point analysis.
- The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) for further synthetic applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 3-Amino-4-methylbenzoic acid | Commercially available or synthesized |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) | 1.0–1.2 equivalents |
| Base | Sodium carbonate, potassium carbonate, or DIPEA | Facilitates amine deprotonation |
| Solvent | THF, THF/water, or DCM | Anhydrous preferred |
| Temperature | 10–30 °C | Room temperature or slightly cooled |
| Reaction time | 1–6 hours | Until completion confirmed by TLC or HPLC |
| Isolation method | Filtration, extraction, recrystallization | Standard organic purification techniques |
| Product purity | >95% | Confirmed by NMR and HPLC |
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Potassium permanganate.
Reduction: Sodium borohydride.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Chemical Properties and Reactivity
This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a benzoic acid derivative. The Boc group is crucial for protecting the amino functionality during chemical reactions, especially in peptide synthesis. Its ability to undergo selective deprotection under acidic conditions allows for the controlled release of the free amino group, which can then participate in further reactions such as peptide bond formation.
Key Reactions Involving 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic Acid:
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid.
- Coupling Reactions : Utilized in Suzuki–Miyaura coupling for forming carbon-carbon bonds.
- Oxidation and Reduction : The compound can engage in oxidation and reduction reactions, particularly involving its benzoic acid moiety.
Scientific Research Applications
-
Organic Synthesis :
- Widely used as a protecting group for amino acids during peptide synthesis, allowing for selective modifications without interfering with the amino group.
- Acts as an intermediate in the synthesis of various biologically active molecules.
-
Medicinal Chemistry :
- Serves as a precursor in the development of pharmaceuticals, including anticancer agents and enzyme inhibitors.
- Involved in studies related to drug design, particularly focusing on interactions between synthesized peptides and biological targets such as enzymes and receptors.
-
Biological Studies :
- Facilitates research into enzyme mechanisms and protein interactions, which are critical for understanding biological processes and disease mechanisms.
- Provides insights into the design of therapeutic agents targeting specific diseases through structure-activity relationship studies.
Peptide Synthesis
In a study focusing on peptide synthesis, this compound was utilized to protect amino groups during the formation of complex peptide structures. This allowed researchers to create peptides with high specificity and reduced side reactions, enhancing yield and purity.
Anticancer Research
Research has indicated that compounds derived from this compound exhibit anticancer properties by inducing multipolar spindle formation in cancer cells. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Derivatives: These compounds also protect amino groups but are cleaved by catalytic hydrogenation with palladium on carbon (Pd/C).
Acetyl (Ac) Derivatives: Used for amino protection but less stable under acidic conditions.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is unique due to the stability of the Boc group under a variety of reaction conditions and its ease of removal using mild acidic conditions. This makes it a preferred choice for protecting amino groups in complex organic syntheses .
Biological Activity
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid, commonly referred to as Boc-3-amino-4-methylbenzoic acid, is an important compound in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility, making it a valuable intermediate in various synthetic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO4
- CAS Number : 231958-04-6
- IUPAC Name : this compound
This compound is characterized by its benzoic acid core substituted with a methyl group at the para position and a Boc-protected amino group at the meta position.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The Boc group enhances the compound's lipophilicity and stability, facilitating its cellular uptake and interaction with target molecules.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This inhibition can lead to altered metabolic pathways within cells.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways that control cell growth and differentiation.
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity and Genotoxicity :
In studies assessing the cytotoxic effects of Boc-3-amino-4-methylbenzoic acid on monocyte/macrophage cell lines, it was found that the compound did not induce significant cytotoxicity or genotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications ( ). -
Anticancer Activity :
Research has demonstrated that Boc-3-amino-4-methylbenzoic acid can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes. This effect was observed in human colon cancer cell lines treated with the compound ( ). -
Hemostatic Effects :
The compound was evaluated for its effects on blood coagulation parameters such as thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT). Results indicated that while most compounds tested did not significantly alter these parameters, some derivatives showed promising results comparable to established hemostatic agents ( ).
Q & A
Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMO). The LUMO energy of the carbonyl group indicates electrophilicity—lower LUMO correlates with higher reactivity. Compare with experimental kinetics (e.g., reaction with amines) to calibrate computational models. Solvent effects can be modeled using PCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
